molecular formula C11H10ClNO2 B1319691 5-Chloro-2-(2-furylmethoxy)aniline CAS No. 893751-18-3

5-Chloro-2-(2-furylmethoxy)aniline

Cat. No. B1319691
CAS RN: 893751-18-3
M. Wt: 223.65 g/mol
InChI Key: DILWHAXCDMOCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2-furylmethoxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2-furylmethoxy)aniline contains a total of 26 bonds. This includes 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Furane .

Scientific Research Applications

Biocidal Properties

  • Polyactive Biocides: 5-Chloro-2-(2-furylmethoxy)aniline, through its derivatives, demonstrates potential biocidal properties. For example, 5‐Chloro‐3‐(2‐nitroethenyl)salicylic acid anilides exhibit molluscicidal and fungicidal activities, indicating its relevance in pest control and agriculture (Asaad, Grant, & Latif, 1988).

Chemical Reactions and Properties

  • Vibrational Characteristics: The vibrational properties of related compounds, like 2-chloro-5-(trifluoromethyl) aniline, have been explored using Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, contributing to the understanding of molecular structure and behavior (Karthick, Balachandran, Perumal, & Nataraj, 2013).
  • Crystal Structure Analysis: Research on similar compounds, like 5-chloro(2,4-dimethoxy)anilinium monophosphate, offers insights into crystallography, enhancing the understanding of molecular configurations and interactions (Kefi, Abid, Nasr, & Rzaigui, 2007).

Environmental Impact and Treatment

  • Pollution Transformation: The reactivity of anilines, including chlorinated derivatives, with manganese dioxide under environmental conditions (soil, water) suggests potential pathways for their transformation in nature, impacting environmental chemistry (Laha & Luthy, 1990).
  • Photocatalytic Degradation: Studies on chlorinated anilines highlight their degradation through photocatalysis, which is relevant in treating industrial pollutants in wastewater (Chu, Choy, & So, 2007).

Applications in Synthesis

  • Synthesis of Organic Compounds: The synthesis of related compounds, like 2, 5-dimethoxy-4-chloro-aniline, involves studying various reduction conditions, contributing to methodologies in organic chemistry (Wang Dong-tia, 2000).

Fluorescence Studies

  • Fluorescence Quenching Studies: Investigations into the fluorescence quenching of boronic acid derivatives by aniline provide insights into molecular interactions and fluorescence mechanisms (Geethanjali, Nagaraja, & Melavanki, 2015).

properties

IUPAC Name

5-chloro-2-(furan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILWHAXCDMOCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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